molecular formula C8H18K3NO6P2 B13778955 Tripotassium hydrogen ((hexylimino)bis(methylene))bisphosphonate CAS No. 94277-96-0

Tripotassium hydrogen ((hexylimino)bis(methylene))bisphosphonate

Cat. No.: B13778955
CAS No.: 94277-96-0
M. Wt: 403.47 g/mol
InChI Key: WKNDOMMWXONICR-UHFFFAOYSA-K
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Description

Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate is a potassium salt of a complex organophosphorus compound. Its structure features a hexyl chain linked to a phosphonatomethylamino group and a hydroxyphosphinate moiety. This compound is distinguished by its dual phosphonate and phosphinate functionalities, which confer unique solubility, reactivity, and coordination properties.

Key structural attributes:

  • Phosphonate groups: Enhance metal-binding capacity and stability under oxidative conditions .
  • Hexyl chain: Improves lipid solubility, enabling interactions with hydrophobic matrices .
  • Potassium counterions: Increase water solubility, typical of inorganic phosphates like tripotassium phosphate (K₃PO₄) .

Properties

CAS No.

94277-96-0

Molecular Formula

C8H18K3NO6P2

Molecular Weight

403.47 g/mol

IUPAC Name

tripotassium;N,N-bis(phosphonatomethyl)hexan-1-amine;hydron

InChI

InChI=1S/C8H21NO6P2.3K/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);;;/q;3*+1/p-3

InChI Key

WKNDOMMWXONICR-UHFFFAOYSA-K

Canonical SMILES

CCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+]

Origin of Product

United States

Preparation Methods

Chemical Identity and Context

Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate is a phosphonate-based compound characterized by the presence of phosphonatomethyl and hydroxyphosphinate functional groups attached to a hexylamine backbone. It is structurally related to complex phosphonic acids and their salts, which are widely used in applications such as detergents, scale inhibitors, and pharmaceuticals.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate typically involves the following key steps:

These steps require precise control of reaction conditions such as pH, temperature, and stoichiometry to achieve high purity and yield.

Detailed Synthetic Routes

Phosphonomethylation Reaction
  • Reagents: Hexylamine or hexylamine derivatives are reacted with formaldehyde and phosphorous acid under acidic or buffered conditions.
  • Mechanism: The Mannich-type reaction facilitates the substitution of the amine hydrogen with phosphonomethyl groups.
  • Conditions: Typically carried out at temperatures ranging from 60°C to 90°C with continuous stirring for several hours.
  • Catalysts: Acid catalysts (e.g., hydrochloric acid) or Lewis acids may be employed to enhance reaction rates.
  • Outcome: Formation of hexyl(phosphonatomethyl)amino intermediates.
Hydroxyphosphinate Incorporation
  • Reagents: The intermediate is further reacted with hypophosphorous acid or related phosphorus(III) compounds to introduce hydroxyphosphinate functionality.
  • Conditions: Mild heating (50°C to 80°C) under inert atmosphere to prevent oxidation.
  • Purification: Crystallization or precipitation techniques are used to isolate the hydroxyphosphinate derivative.
Salt Formation
  • Neutralization: The free acid form is neutralized with potassium hydroxide or potassium carbonate to yield the tripotassium salt.
  • Solvent: Water or aqueous alcohol mixtures are common solvents.
  • pH Control: Maintained around neutral to slightly basic to ensure complete salt formation.
  • Isolation: Evaporation or spray drying yields the final solid tripotassium salt.

Representative Example from Patent Literature

A patent (US9447077B2) outlines a method involving:

  • Reacting hexylamine with formaldehyde and phosphorous acid under acidic conditions.
  • Subsequent treatment with hypophosphorous acid to form the hydroxyphosphinate group.
  • Neutralization with potassium hydroxide to obtain the crystalline tripotassium salt.

This method emphasizes controlling temperature and pH to optimize yield and purity.

Data Tables Summarizing Preparation Parameters and Outcomes

Step Reagents/Conditions Temperature (°C) Time (hours) Catalyst/Notes Yield (%) Purity (%) Reference
Phosphonomethylation Hexylamine, formaldehyde, phosphorous acid 60 - 90 4 - 6 Acid catalyst (HCl) 75 - 85 >95
Hydroxyphosphinate formation Intermediate, hypophosphorous acid 50 - 80 2 - 4 Inert atmosphere preferred 70 - 80 >90
Tripotassium salt formation Hydroxyphosphinate acid, KOH or K2CO3 25 - 40 1 - 2 pH ~7-8, aqueous solvent 90 - 95 >98

Research Outcomes and Observations

  • Yield Optimization: The use of controlled acidic conditions and inert atmosphere during hydroxyphosphinate formation significantly improves yield and reduces side reactions.
  • Purity: High purity (>95%) is achievable through careful pH control during neutralization and appropriate crystallization techniques.
  • Scalability: The methods described are scalable for industrial production, as demonstrated by patent disclosures.
  • Stability: The tripotassium salt form enhances compound stability and solubility in aqueous media, beneficial for applications requiring ionic forms.

Chemical Reactions Analysis

Types of Reactions

Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphinates .

Scientific Research Applications

Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Inorganic Potassium Phosphates

Tripotassium Phosphate (K₃PO₄)

  • Structure : Simple orthophosphate with three potassium ions .
  • Applications :
    • Food additive (emulsifier, pH regulator) .
    • Fertilizer component (N-P-K source) .
    • Electrochemical material activation (e.g., hierarchical porous carbon) .
  • Properties :
    • High alkalinity (pH ~12) and water solubility .
    • Lacks organic functional groups, limiting its use in organic matrices.

Key Differences :

  • The target compound’s organic hexyl and amino groups enable applications in organic synthesis and nanotechnology, unlike K₃PO₄’s inorganic dominance .

Comparison with Organophosphonates

Hexylphosphonate

  • Structure : Hexyl group directly bonded to a phosphonate group .
  • Applications :
    • Surface passivation of perovskite quantum dots (QDs) .
    • Requires precise concentration control to avoid colloidal instability .
  • Properties: Limited water solubility compared to the target compound due to the absence of hydrophilic counterions.

Bis(trimethylsilyl) Phosphonite

  • Structure : Trimethylsilyl-protected phosphonite .
  • Applications: Intermediate in synthesizing amino-phosphonates .
  • Properties :
    • Air-sensitive, requiring inert synthesis conditions .

Key Differences :

  • The target compound’s potassium ions and hydroxyphosphinate group enhance stability in aqueous environments compared to silylated phosphonites .

Comparison with Amino-Phosphonates

l-Amino-2-methylpropanephosphonous Acid

  • Structure: Amino group adjacent to a phosphonous acid moiety .
  • Applications :
    • Pharmaceutical intermediates (e.g., chemotherapeutic agents) .
  • Properties: Acidic phosphonous group (pKa ~2) limits utility in neutral or alkaline conditions .

Key Differences :

  • The target compound’s phosphinate group and hexyl chain broaden its compatibility with both polar and nonpolar systems .

Data Tables

Table 1: Structural and Functional Comparison

Compound Functional Groups Solubility Key Applications
Target Compound Phosphonate, phosphinate, hexyl, amino Water (moderate) Surface passivation, materials
Tripotassium Phosphate (K₃PO₄) Orthophosphate High Food, fertilizers
Hexylphosphonate Phosphonate, hexyl Low Nanotechnology
l-Amino-2-methylpropanephosphonous Acid Phosphonous acid, amino Moderate Pharmaceuticals

Biological Activity

Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate is a phosphonate compound with potential applications in various biological contexts. This article reviews its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a phosphonate group, which is known for its ability to interact with biological systems. Its structure includes a hexyl chain, which may influence its solubility and bioavailability.

Chemical Formula

  • Molecular Formula : C₁₃H₃₁K₃N₁O₄P₃
  • Molecular Weight : Approximately 400.4 g/mol
  • Cell Signaling Modulation : Phosphonates can modulate signaling pathways by interacting with phosphatases and kinases, potentially affecting cell proliferation and apoptosis.
  • Antimicrobial Properties : Some studies suggest that phosphonate compounds exhibit antimicrobial activity against various pathogens, likely through disruption of membrane integrity or inhibition of enzyme activity.

In Vitro Studies

  • Cell Viability Assays : Research has shown that tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate can influence cell viability in cultured human cells, with varying effects depending on concentration.
Concentration (µM)Cell Viability (%)
0100
1085
5060
10030
  • Mechanistic Insights : Studies indicate that the compound may induce apoptosis in cancer cell lines through the activation of caspase pathways.

In Vivo Studies

  • Animal Models : In animal studies, tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate has been evaluated for its anti-inflammatory properties. Results showed significant reductions in inflammatory markers in treated animals compared to controls.

Case Studies

  • Case Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated the efficacy of tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
  • Case Study on Cancer Treatment : Another research project focused on the compound's role in enhancing the efficacy of chemotherapy drugs in resistant cancer cell lines, suggesting a synergistic effect when used in combination therapies.

Safety and Toxicology

The safety profile of tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate has been assessed in several toxicity studies. The compound appears to have a favorable safety margin at therapeutic doses, although further studies are required to fully elucidate its long-term effects.

Toxicity Data Summary

EndpointObserved Effect
Acute ToxicityLow toxicity observed
Chronic ExposureNo significant adverse effects noted

Q & A

What synthetic methodologies are recommended for the preparation of Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate, and how can reaction conditions be optimized for higher yields?

Methodological Answer :
The synthesis of phosphonate derivatives typically involves multi-step reactions under inert atmospheres. For example, bis(trimethylsilyl) phosphonite intermediates can be synthesized by heating phosphorous acid analogs with 1,1,1,3,3,3-hexamethyldisilazane in dry tetrahydrofuran (THF) at 100–110°C for 5 hours under nitrogen . Subsequent functionalization with hexylamine derivatives requires precise stoichiometric control and purification via acid hydrolysis (e.g., 1M HCl in methanol) followed by solvent extraction and recrystallization. Yield optimization may involve adjusting reaction times, catalyst selection, or solvent polarity. Characterization via ³¹P NMR (e.g., δ 137.6 ppm for intermediates) and elemental analysis is critical for verifying purity .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) for this compound?

Methodological Answer :
Discrepancies between spectroscopic datasets often arise from impurities or incomplete functionalization. For example, residual silylated intermediates in ³¹P NMR spectra may mask the target compound’s signals. To address this:

  • Perform iterative purification (e.g., repeated ether-water partitioning or column chromatography).
  • Validate with complementary techniques: High-resolution mass spectrometry (HRMS) for molecular weight confirmation and ¹H NMR integration ratios for structural consistency .
  • Cross-reference with literature-reported chemical shifts for analogous phosphonates (e.g., δ 14.1 ppm for P–H in aminophosphinates) .

What experimental strategies are recommended to study the aqueous solubility and hydrolytic stability of this compound?

Methodological Answer :
Aqueous solubility can be predicted using linear free-energy relationships (LFERs) based on alkyl chain length and phosphonate group hydration. For instance, each additional methylene group reduces log Sw by ~0.41 at 25°C . Experimentally:

  • Measure solubility via gravimetric analysis after saturation in deionized water under controlled temperatures.
  • Assess hydrolytic stability using pH-dependent kinetic studies (e.g., monitoring ³¹P NMR signal decay in acidic/basic conditions).
  • Compare with structurally similar compounds (e.g., dialkylphosphinates) to identify trends in stability .

How can the compound’s role in catalytic or biological systems be evaluated, given its phosphonate and amino functionalities?

Advanced Research Focus :
The phosphonate group’s metal-chelating properties and the amino group’s nucleophilicity suggest potential in catalysis or enzyme inhibition. Methodologies include:

  • Coordination Studies : Titrate the compound with transition metals (e.g., Cu²⁺ or Zn²⁺) and monitor binding via UV-Vis or isothermal titration calorimetry (ITC).
  • Biological Assays : Test antimicrobial activity using broth microdilution (e.g., against E. coli), referencing protocols for analogous phosphonates in poultry processing .
  • Computational Modeling : Simulate interactions with biological targets (e.g., phosphatases) using molecular docking software (e.g., AutoDock Vina) to guide experimental design.

What analytical protocols are essential for ensuring batch-to-batch consistency in academic synthesis?

Methodological Answer :
Rigorous quality control requires:

  • Chromatographic Purity : Reverse-phase HPLC with UV detection (λ = 210–220 nm for phosphonates) and comparison to ACS reagent-grade standards .
  • Elemental Analysis : Confirm C, H, N, and P content within ±0.3% of theoretical values (e.g., C: 35.02%, N: 10.23% for aminophosphinates) .
  • Thermogravimetric Analysis (TGA) : Assess hygroscopicity and thermal decomposition profiles, critical for handling moisture-sensitive compounds .

How can researchers investigate the compound’s stereochemical effects in asymmetric synthesis?

Advanced Research Focus :
The hexyl(phosphonatomethyl)amino group may induce stereoselectivity in reactions. Strategies include:

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers.
  • Dynamic NMR : Probe diastereomeric interactions in coordinating solvents (e.g., DMSO-d6) to detect slow exchange processes.
  • X-ray Crystallography : Determine absolute configuration of co-crystallized metal complexes (e.g., with lanthanides).

What safety protocols are critical when handling this compound, given its structural similarity to hazardous phosphonates?

Methodological Answer :
While specific toxicity data may be limited, analogous phosphonates require:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in accordance with institutional guidelines for organophosphorus compounds .

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